molecular formula C12H19NO5 B132462 (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate CAS No. 145929-76-6

(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate

Cat. No.: B132462
CAS No.: 145929-76-6
M. Wt: 257.28 g/mol
InChI Key: LXDDJFOBMDAQJT-YUMQZZPRSA-N
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Description

(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique oxazolidine ring structure, which is known for its stability and reactivity. The presence of both tert-butyl and sec-butyl groups adds to its complexity and potential for diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction. One common method is the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The tert-butyl and sec-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The tert-butyl and sec-butyl groups can modulate the compound’s hydrophobicity and steric properties, affecting its overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate: shares similarities with other oxazolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both tert-butyl and sec-butyl groups. These features contribute to its distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-6-7(2)8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDDJFOBMDAQJT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201132513
Record name 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145929-76-6
Record name 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145929-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4S)-4-[(1S)-1-methylpropyl]-2,5-dioxo-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201132513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxazolidinecarboxylic acid, 4-[(1S)-1-methylpropyl]-2,5-dioxo-, 1,1-dimethylethyl ester, (4S)
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